An In-Depth Technical Guide to 4-Bromo-2-methoxy-N-Boc-aniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Bromo-2-methoxy-N-Boc-aniline: Properties, Synthesis, and Applications
Abstract: 4-Bromo-2-methoxy-N-Boc-aniline, systematically named tert-butyl (4-bromo-2-methoxyphenyl)carbamate, is a highly functionalized aromatic compound of significant interest to the scientific community. Its strategic combination of a Boc-protected amine, a methoxy group, and a bromine atom on an aniline scaffold makes it an exceptionally versatile building block in modern organic synthesis. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, the methoxy group modulates the electronic properties of the ring, and the tert-butoxycarbonyl (Boc) protecting group allows for controlled, sequential reactions by passivating the otherwise reactive amino group. This guide provides a comprehensive overview of its chemical properties, detailed protocols for its synthesis, an analysis of its reactivity, and a discussion of its applications, particularly in the fields of medicinal chemistry and drug discovery.
Physicochemical and Spectroscopic Profile
4-Bromo-2-methoxy-N-Boc-aniline is a solid at room temperature. The unique arrangement of its functional groups dictates its chemical behavior. The electron-donating methoxy group (-OCH₃) at the ortho position and the electron-withdrawing bromine atom at the para position create a specific electronic environment that influences the reactivity of the aromatic ring. The bulky Boc group not only protects the amine but also imparts steric hindrance and alters the compound's solubility profile, making it more soluble in common organic solvents compared to its unprotected precursor.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (4-bromo-2-methoxyphenyl)carbamate | [1] |
| CAS Number | 262433-01-2 | [1][2] |
| Molecular Formula | C₁₂H₁₆BrNO₃ | [1][2] |
| Molecular Weight | 302.16 g/mol | [2] |
| Appearance | Solid | [3] |
| Precursor Name | 4-Bromo-2-methoxyaniline | [4][5] |
| Precursor CAS | 59557-91-4 | [3][5] |
| Precursor M.P. | 57-61 °C | [6] |
Spectroscopic Characterization (Anticipated): While a specific spectrum for the title compound is not publicly indexed, its features can be reliably predicted based on its structure and data from its precursors.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm), the methoxy group (a singlet at ~3.8-3.9 ppm), and distinct aromatic protons. The Boc group induces a significant downfield shift of the N-H proton, which would appear as a broad singlet.
-
¹³C NMR: The carbon spectrum would display signals for the quaternary carbons of the Boc group, the methoxy carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached substituents.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700-1725 cm⁻¹), and C-O and C-Br stretching at lower frequencies.
Synthesis and Purification Workflow
The synthesis of 4-Bromo-2-methoxy-N-Boc-aniline is typically achieved in a two-step sequence starting from 2-methoxyaniline (o-anisidine). This process involves the regioselective bromination of the aniline ring followed by the protection of the amino group.
Caption: Two-step synthesis of the target compound from o-anisidine.
Experimental Protocol: Synthesis of 4-Bromo-2-methoxyaniline (Precursor)
This protocol is adapted from established literature procedures for the selective bromination of activated aromatic rings.[4]
-
Rationale: The reaction is performed at low temperatures (-10 °C to -5 °C) to control the exothermic nature of the bromination and to maximize the regioselectivity for the para position. The electron-donating methoxy and amino groups strongly activate the ring, making it susceptible to over-bromination if conditions are not carefully controlled. 2,4,4,6-Tetrabromo-2,5-cyclohexadienone is used as a solid, manageable source of electrophilic bromine.
-
Methodology:
-
Dissolve 2-methoxyaniline (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt).
-
Slowly add a solution or suspension of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 equiv) in CH₂Cl₂ to the cooled aniline solution, ensuring the internal temperature does not rise above -5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by washing the mixture with an aqueous solution of 2N sodium hydroxide (2x), followed by water (2x).[4]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel, eluting with a suitable solvent system (e.g., methylene chloride), to afford pure 4-bromo-2-methoxyaniline.[4]
-
Experimental Protocol: Synthesis of 4-Bromo-2-methoxy-N-Boc-aniline
This is a standard procedure for the protection of an aniline.
-
Rationale: The Boc protection is a robust and widely used method to render the amino group non-nucleophilic, preventing it from participating in subsequent reactions. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent, and a mild base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is often used to scavenge the acidic byproduct.
-
Methodology:
-
Dissolve 4-bromo-2-methoxyaniline (1.0 equiv) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane in a round-bottom flask.
-
Add a base (e.g., triethylamine, 1.2 equiv) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) portion-wise or as a solution in the same solvent.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting aniline is consumed.
-
Once complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a solvent like ethyl acetate and wash with a mild acid (e.g., 1N HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude N-Boc protected product.
-
If necessary, purify the product by recrystallization or flash column chromatography.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-2-methoxy-N-Boc-aniline stems from its ability to undergo selective transformations at two distinct sites: the carbon-bromine bond and the Boc-protected nitrogen.
Caption: Key reactive pathways for synthetic diversification.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is the primary site for elaboration. This bond readily participates in oxidative addition to a Palladium(0) catalyst, initiating a range of powerful cross-coupling reactions that are fundamental to modern drug discovery.[6][7]
-
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the aniline with an aryl or vinyl boronic acid/ester. It is one of the most reliable methods for constructing biaryl scaffolds, which are common motifs in pharmaceuticals.[6]
-
Buchwald-Hartwig Amination: This allows for the formation of a new carbon-nitrogen bond, coupling the aniline scaffold to another amine. This is invaluable for creating complex triarylamine structures or adding diverse nitrogen-containing functional groups.[6]
-
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne, providing access to rigid, linear structures often used as linkers or pharmacophores.[7]
Representative Protocol: Suzuki-Miyaura Coupling [6]
-
To an oven-dried flask, add 4-Bromo-2-methoxy-N-Boc-aniline (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add an anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF).
-
Heat the reaction mixture (typically 80-110 °C) and stir until TLC or LC-MS indicates consumption of the starting material.
-
Cool the reaction, dilute with a suitable solvent, and filter through celite to remove the catalyst.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the product via column chromatography.
N-Boc Deprotection
The Boc group is stable to a wide range of reaction conditions, including those used in many cross-coupling reactions. However, it can be easily and cleanly removed under acidic conditions to liberate the free aniline.
-
Rationale: This deprotection step "unmasks" the reactive amino group at a later stage of the synthesis, allowing it to be used for subsequent reactions such as amide bond formation, sulfonylation, or further N-alkylation. This orthogonal strategy is a cornerstone of complex molecule synthesis. The Boc group offers favorable reactivity for this purpose compared to other protecting groups.[8]
-
Common Reagents:
-
Trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).
-
Hydrogen chloride (HCl) in a solvent like 1,4-dioxane or diethyl ether.
-
Applications in Drug Discovery and Medicinal Chemistry
Halogenated anilines are privileged structures in medicinal chemistry.[7][9] They serve as foundational scaffolds for a vast number of therapeutic agents, particularly in oncology. 4-Bromo-2-methoxy-N-Boc-aniline is a valuable intermediate in this context for several reasons:
-
Scaffold for Kinase Inhibitors: The aniline core is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors.[7] Using this building block, medicinal chemists can perform a Suzuki or other coupling reaction to install a larger heterocyclic system (like a pyrimidine or quinazoline), and then deprotect the amine to reveal the crucial hydrogen-bonding group.
-
Vector for Diversification: The bromine atom acts as a point of diversification. A common synthetic library can be built upon the 2-methoxyaniline core, with variability introduced at the 4-position through an array of cross-coupling partners.
-
Modulation of Physicochemical Properties: The methoxy group can influence the conformation, solubility, and metabolic stability of the final compound. Fluorine atoms, often introduced via coupling reactions, can further enhance metabolic stability and binding affinity.[9] Bromo aniline derivatives are key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[10][11][12]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Bromo-2-methoxy-N-Boc-aniline and its precursors.
Table 2: GHS Hazard Information for 4-Bromo-2-methoxy-N-Boc-aniline [1]
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from strong oxidizing agents.[15]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[16]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[15]
-
Conclusion
4-Bromo-2-methoxy-N-Boc-aniline is a quintessential example of a modern synthetic building block. Its value lies not in any intrinsic biological activity, but in its designed potential for controlled, versatile, and high-yield transformations. The strategic placement of its three key functional groups provides chemists with an orthogonal set of reactive sites, enabling the efficient construction of complex molecular architectures. For researchers in drug discovery and materials science, this compound represents a reliable and powerful tool for accessing novel chemical matter with tailored properties.
References
-
PrepChem. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from prepchem.com. [Link]
-
PubChem. (n.d.). 4-Bromo-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from technopharmchem.com. [Link]
-
Oakwood Chemical. (n.d.). 4-Bromo-2-methoxy-N-Boc-aniline. Retrieved from oakwoodchemical.com. [Link]
-
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from inno-pharmchem.com. [Link]
-
Yoshikawa, N., et al. (2023). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society. [Link]
Sources
- 1. 4-Bromo-2-methoxy-N-Boc-aniline [oakwoodchemical.com]
- 2. scbt.com [scbt.com]
- 3. 4-Bromo-2-methoxyaniline 59557-91-4 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sciencescholar.us [sciencescholar.us]
- 11. nbinno.com [nbinno.com]
- 12. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 13. technopharmchem.com [technopharmchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
